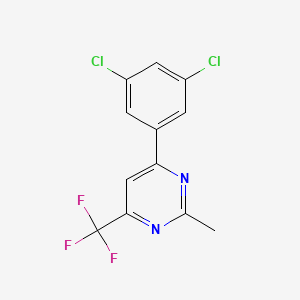
6b,10a-Dihydrofluoranthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6b,10a-Dihydrofluoranthene is an organic compound with the molecular formula C₁₆H₁₂. It is a polycyclic aromatic hydrocarbon (PAH) that consists of a fluoranthene core with additional hydrogen atoms. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6b,10a-Dihydrofluoranthene typically involves cycloaddition reactions. One such method includes the reaction of isoquinolinium salts with 3-nitrochromenes in the presence of triethylamine as a base in ethanol at room temperature . This method is efficient and diastereoselective, producing the desired compound in high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves similar cycloaddition reactions under controlled conditions to ensure high purity and yield. The scalability of these methods depends on the availability of starting materials and the optimization of reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
6b,10a-Dihydrofluoranthene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoranthenequinones, while reduction can produce fully hydrogenated derivatives. Substitution reactions result in halogenated or alkylated fluoranthenes.
Wissenschaftliche Forschungsanwendungen
6b,10a-Dihydrofluoranthene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex PAHs and other organic compounds.
Biology: Studies on its biological activity and potential effects on living organisms.
Medicine: Research into its potential therapeutic properties and interactions with biological systems.
Industry: Used in the development of materials with specific properties, such as semiconductors and organic light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism by which 6b,10a-Dihydrofluoranthene exerts its effects involves interactions with molecular targets and pathways. These interactions can include binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
6b,10a-Dihydrofluoranthene can be compared with other similar PAHs, such as:
Fluoranthene: The parent compound without additional hydrogen atoms.
Pyrene: Another PAH with a similar structure but different arrangement of carbon atoms.
Benzo[a]pyrene: A well-known PAH with significant biological activity.
The uniqueness of this compound lies in its specific hydrogenation pattern, which can influence its chemical reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
41593-24-2 |
|---|---|
Molekularformel |
C16H12 |
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
6b,10a-dihydrofluoranthene |
InChI |
InChI=1S/C16H12/c1-2-8-13-12(7-1)14-9-3-5-11-6-4-10-15(13)16(11)14/h1-10,12-13H |
InChI-Schlüssel |
UPRKFOPXIHCNDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2C(C=C1)C3=CC=CC4=C3C2=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


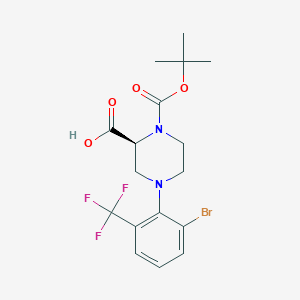
![3-[3,5-bis(3-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde](/img/structure/B13733185.png)
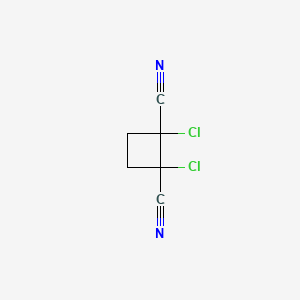

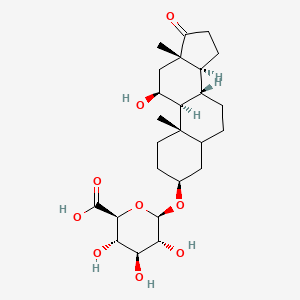
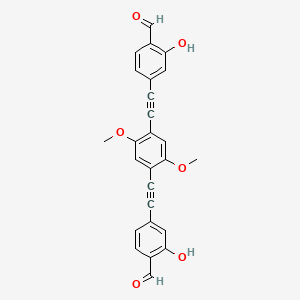
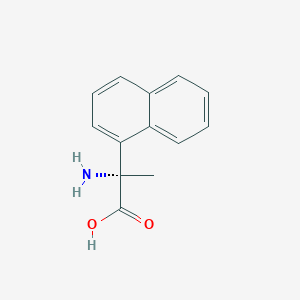
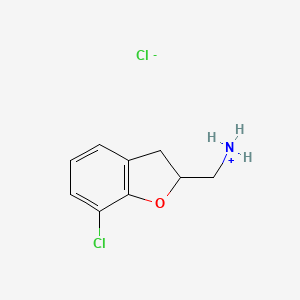
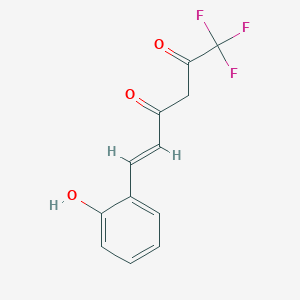
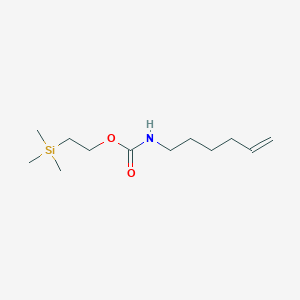

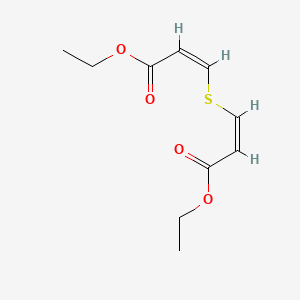
![benzyl N-[(1S,6R)-6-(hydroxymethyl)cyclohex-3-en-1-yl]carbamate](/img/structure/B13733251.png)
